6-Formyl-benzo[1,3]dioxole-5-carboxylic acid
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Overview
Description
6-Formyl-benzo[1,3]dioxole-5-carboxylic acid is an organic compound with the molecular formula C9H6O5. It is a derivative of benzo[1,3]dioxole, featuring both formyl and carboxylic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-benzo[1,3]dioxole-5-carboxylic acid typically involves the formylation and carboxylation of benzo[1,3]dioxole derivatives. One common method includes the Vilsmeier-Haack reaction, where benzo[1,3]dioxole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. Subsequent oxidation and carboxylation steps yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are employed to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-benzo[1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 6-Carboxy-benzo[1,3]dioxole-5-carboxylic acid
Reduction: 6-Hydroxymethyl-benzo[1,3]dioxole-5-carboxylic acid
Substitution: Various substituted benzo[1,3]dioxole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
6-Formyl-benzo[1,3]dioxole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Formyl-benzo[1,3]dioxole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperonylic acid:
Vanillic acid: Contains a methoxy and carboxylic acid group on a benzene ring, similar in structure but with different functional groups.
Protocatechuic acid: Features hydroxyl and carboxylic acid groups on a benzene ring, differing in the position and type of substituents.
Uniqueness
6-Formyl-benzo[1,3]dioxole-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the benzo[1,3]dioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H6O5 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
6-formyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H6O5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
GEZYKOXJYRORNT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)C(=O)O |
Origin of Product |
United States |
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